3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride
Overview
Description
3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride: is a specialized chemical compound with the molecular formula C₁₁H₁₅ClO₄S . It is known for its versatile applications in scientific research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-ethoxyphenol with 1,3-propanesultone in the presence of a base, followed by chlorination using thionyl chloride. The reaction conditions often include:
Temperature: Controlled to avoid decomposition.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalysts: Bases such as pyridine or triethylamine are used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Processing: For controlled reaction conditions.
Continuous Flow Systems: For efficient large-scale production.
Purification: Techniques such as recrystallization or chromatography are used to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Hydrolysis: Reacts with water to form sulfonic acid and hydrochloric acid.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through hydrolysis.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Chemical Reactions: Utilized in various organic transformations.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications.
Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- 3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride
- 3-(4-Propoxyphenoxy)propane-1-sulfonyl chloride
- 3-(4-Butoxyphenoxy)propane-1-sulfonyl chloride
Comparison:
- Reactivity: The ethoxy group in 3-(4-Ethoxyphenoxy)propane-1-sulfonyl chloride provides a unique balance of reactivity and stability compared to other alkoxy derivatives.
- Applications: While similar compounds may have overlapping applications, this compound is particularly favored for its specific reactivity profile in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(4-ethoxyphenoxy)propane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO4S/c1-2-15-10-4-6-11(7-5-10)16-8-3-9-17(12,13)14/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIJEFDTMSMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.